molecular formula C10H10ClNO3 B2847919 6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1398659-85-2

6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2847919
CAS RN: 1398659-85-2
M. Wt: 227.64
InChI Key: RTTFWKSVQQGLDF-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its chemical formula, molecular weight, and structure. It may also include the compound’s physical appearance (such as color and state of matter at room temperature) and any notable chemical properties .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within a molecule. Techniques such as X-ray diffraction can provide detailed information about molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction to occur, the products of the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Advantages and Limitations for Lab Experiments

6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and can be used in a wide range of experiments. Additionally, this compound is relatively non-toxic and has a low potential for environmental contamination. However, this compound has a number of limitations, including its short half-life, which can make it difficult to use in long-term experiments. Additionally, this compound can be toxic to mammals and can cause liver and kidney damage.

Future Directions

There are a number of potential future directions for research on 6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. One potential direction is to further investigate the mechanism of action of this compound and to develop more effective and less toxic formulations. Additionally, researchers could investigate the potential for using this compound in combination with other compounds to create more effective herbicides, insecticides, and fungicides. Furthermore, researchers could investigate the potential for using this compound as an adjuvant in agricultural applications. Finally, researchers could investigate the potential for using this compound in the development of new drugs and treatments for diseases.

Synthesis Methods

6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be synthesized from the reaction of 2-chloro-1-hydroxyethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (this compound) with a base such as potassium hydroxide. The reaction of this compound with the base produces a salt of this compound, which can then be isolated and purified. The synthesis of this compound can also be accomplished using a two-step reaction, which involves the reaction of this compound with a carboxylic acid and a base.

Scientific Research Applications

6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has been studied extensively in the scientific community for its potential applications as a herbicide, insecticide, and fungicide. It has been shown to be effective in controlling a variety of weeds and pests, including grasses, broadleaf weeds, and insects. This compound has also been studied for its potential use as an herbicide in the agricultural industry.

Safety and Hazards

This includes understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

properties

IUPAC Name

6-(2-chloro-1-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3,8,13H,4-5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFWKSVQQGLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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